AWD12−281
Description
Overview of Phosphodiesterase 4 (PDE4) Inhibition in Biological Systems
Phosphodiesterase 4 (PDE4) is an enzyme belonging to a larger superfamily of phosphodiesterases that play a critical role in cellular signal transduction. nih.gov The primary function of PDE4 is to hydrolyze cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger, into its inactive form, adenosine monophosphate (AMP). wikipedia.org By breaking down cAMP, PDE4 helps regulate a multitude of cellular processes, including inflammation, cell growth, and metabolism. nih.gov
PDE4 is the most prevalent phosphodiesterase enzyme found within immune and inflammatory cells. wikipedia.orgfrontiersin.org Inhibition of the PDE4 enzyme prevents the degradation of cAMP, leading to an increase in its intracellular levels. wikipedia.orgfrontiersin.org Elevated cAMP concentrations activate downstream signaling pathways, such as those involving protein kinase A (PKA), which ultimately results in the suppression of inflammatory responses. mdpi.com This mechanism includes the downregulation of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukins (IL), and other cytokines, while potentially increasing the production of anti-inflammatory mediators. frontiersin.orgmdpi.com
Due to their anti-inflammatory properties, PDE4 inhibitors have been extensively investigated as therapeutic agents for a variety of diseases. mdpi.com This research has led to the approval of several PDE4 inhibitors for conditions such as chronic obstructive pulmonary disease (COPD), psoriatic arthritis, and atopic dermatitis. nih.govfrontiersin.org The therapeutic potential of this class of drugs continues to drive research into new and more selective compounds for inflammatory and neurological disorders. wikipedia.orgnih.gov
Historical Context of AWD12-281 within Phosphodiesterase 4 Inhibitor Research
AWD-12-281 was developed by Elbion (formerly ASTA Medica) in collaboration with GlaxoSmithKline as a selective, second-generation PDE4 inhibitor. nih.govnih.gov A significant focus of its development was its structural optimization for topical and inhaled administration, aiming to deliver the drug directly to the site of inflammation and thereby minimize systemic side effects that had hampered earlier PDE4 inhibitors. rutgers.edunih.gov
The compound was one of the first moderately potent PDE4 inhibitors specifically designed for inhaled delivery to treat respiratory diseases. nih.govopenrespiratorymedicinejournal.com Preclinical studies demonstrated its efficacy in various animal models of airway inflammation. rutgers.edu This early success led to its advancement into Phase II clinical trials for chronic obstructive pulmonary disease (COPD) and asthma. nih.govnih.gov However, the development of the inhaled formulation of AWD-12-281 was discontinued (B1498344) in 2006 due to insufficient efficacy in these trials. nih.govnih.gov
In parallel, research was conducted on a topical formulation of AWD-12-281 for treating inflammatory skin conditions. nih.gov Studies showed that when applied topically, AWD-12-281 could effectively prevent and treat inflammatory reactions in animal models of allergic dermatitis. nih.gov These findings highlighted the compound's potential for treating skin diseases like atopic dermatitis. nih.gov
Scope and Research Significance of AWD12-281 Investigations
Despite its discontinuation for respiratory indications, research into AWD-12-281 has held considerable significance for the field of medicinal chemistry and pharmacology. The investigations provided valuable insights into the development of locally administered PDE4 inhibitors, a strategy designed to improve the therapeutic index of this drug class. rutgers.edu
A key area of research involved evaluating the compound's ability to penetrate the skin and exert its anti-inflammatory effects locally. A novel guinea-pig model of allergic skin inflammation was developed specifically to test the skin penetration of AWD-12-281, where it successfully reduced allergic wheals when applied topically. nih.gov This demonstrated the feasibility of topical application as a viable delivery route for PDE4 inhibitors. nih.gov
Furthermore, studies on AWD-12-281 explored its broader immunological effects. Research in mice and on human peripheral blood mononuclear cells indicated that, unlike the prevailing belief that PDE4 inhibitors preferentially inhibit Th2-type cytokines, AWD-12-281 suppressed a wide spectrum of both Th1 and Th2 cytokines. nih.gov This finding suggested a broad-spectrum anti-inflammatory activity. nih.gov The compound was also a tool in research aiming to separate the desired anti-inflammatory effects of PDE4 inhibitors from dose-limiting side effects such as emesis. ersnet.org Although AWD-12-281 did not reach the market, the data generated from its preclinical and clinical investigations have informed the subsequent development of other inhaled and topical PDE4 inhibitors. nih.gov
Research Data on AWD-12-281
| Parameter | Finding | Reference Model/System |
|---|---|---|
| Chemical Name | N-(3,5-dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide | N/A |
| Target | Phosphodiesterase 4 (PDE4) | Enzyme Assays |
| Inhibitory Potency (IC₅₀) | 9.7 nM | In vitro assays |
| Primary Investigational Routes | Inhalation and Topical | Preclinical and Clinical Studies |
| Investigational Indications | COPD, Asthma, Atopic Dermatitis | Clinical and Preclinical Models |
| Effect on Cytokines | Suppression of both Th1 and Th2 subtype cytokines | Allergen-challenged mice and human PBMCs |
| Topical Efficacy | Dose-dependent reduction of inflammation; minimally effective concentration of 0.3% (single administration) and 0.03% (repeated administration) | Arachidonic-acid-induced mouse ear edema model |
| Clinical Development Status | Discontinued in 2006 (for inhaled formulation) | Phase II trials for COPD |
Comparison of Selected PDE4 Inhibitors
| Compound | Potency (IC₅₀) | Primary Route of Administration | Development Status/Outcome |
|---|---|---|---|
| AWD-12-281 | 9.7 nM | Inhaled/Topical | Discontinued (Phase II) |
| Roflumilast | Not specified in sources | Oral | Approved for severe COPD |
| Crisaborole | 490 nM | Topical | Approved for atopic dermatitis |
| Apremilast | Not specified in sources | Oral | Approved for psoriatic arthritis |
| GSK256066 | 0.003 nM | Inhaled | Clinical development; mixed results |
| UK-500,001 | 1 nM | Inhaled | Failed to show efficacy in COPD trials |
Properties
Molecular Formula |
C22H13Cl2FN2O3 |
|---|---|
Molecular Weight |
443.2554 |
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)-2-(1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C22H13Cl2FN2O3/c23-17-8-26-9-18(24)20(17)22(30)21(29)16-11-27(10-12-1-3-13(25)4-2-12)19-6-5-14(28)7-15(16)19/h1-9,11,28H,10H2 |
InChI Key |
DNDXMIVKQRLJGL-UHFFFAOYSA-N |
SMILES |
OC1=CC=C2C(C(C(C(C3=C(Cl)C=NC=C3Cl)=O)=O)=CN2CC4=CC=C(F)C=C4)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AWD12−281; AWD-12−281; AWD 12−281; AWD12281; AWD-12281; AWD 12281. |
Origin of Product |
United States |
Chemical and Structural Aspects of Awd12 281
Chemical Nomenclature and Identification in Research Literature
AWD12-281 is identified in scientific literature through several designations. Its systematic chemical name is N-(3,5-Dichloro-4-pyridyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-3-indolyl]-2-oxoacetamide. In addition to its primary research code, AWD12-281, it has also been referred to as GSK-842470.
| Identifier | Value |
| Primary Research Code | AWD12-281 |
| Synonym | GSK-842470 |
| Systematic Name (IUPAC) | N-(3,5-Dichloro-4-pyridyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-3-indolyl]-2-oxoacetamide |
| CAS Number | 257892-33-4 |
Molecular Architecture and Key Structural Motifs
AWD12-281 is a hydroxylated indole-based derivative, a structural class that has been explored for PDE4 inhibition. Its molecular architecture is constructed around a central 5-hydroxyindole (B134679) core. This core is functionalized at several key positions to optimize its interaction with the PDE4 active site.
The key structural motifs of AWD12-281 are:
5-Hydroxyindole Core : This forms the foundational scaffold of the molecule. The hydroxyl group at the 5-position is a critical feature, potentially mimicking the catechol group found in first-generation PDE4 inhibitors like Rolipram, which is known to form important hydrogen bonds within the enzyme's active site.
N1-Substituted 4-Fluorobenzyl Group : The indole (B1671886) nitrogen is substituted with a 4-fluorobenzyl group. This bulky, hydrophobic moiety is designed to occupy a lipophilic region within the PDE4 binding pocket.
Indole C3-Glyoxylic Acid Amide Linker : A two-carbon oxoacetamide linker is attached to the C3 position of the indole ring. This linker correctly positions the terminal aromatic group for optimal binding.
N-(3,5-Dichloro-4-pyridyl) Amide Cap : The molecule is capped with a 3,5-dichloropyridyl group. This electron-deficient aromatic ring is crucial for the compound's high affinity and selectivity.
Synthetic Methodologies for AWD12-281 and Related Analogues
While the specific, step-by-step synthesis of AWD12-281 is proprietary, the general synthetic route for this class of indole-3-glyoxylamides can be described based on established chemical principles. The synthesis of such compounds typically involves a multi-step process.
A plausible synthetic pathway would begin with a suitably protected 1-(4-fluorobenzyl)-5-hydroxy-1H-indole. The key step in forming the glyoxylamide linker is a Friedel-Crafts-type acylation at the electron-rich C3 position of the indole ring. This is commonly achieved by reacting the indole derivative with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate.
In the final step, this reactive intermediate is subjected to an amidation reaction. The specific amine, 4-amino-3,5-dichloropyridine, is added to the indol-3-ylglyoxylyl chloride. This nucleophilic substitution reaction forms the final amide bond, yielding the target compound, AWD12-281. This modular approach allows for the synthesis of various analogues by substituting different functionalized indoles or amines to explore the structure-activity relationships.
Structure-Activity Relationship (SAR) Studies for Phosphodiesterase 4 Inhibition
AWD12-281 was developed as a highly selective PDE4 inhibitor with a reported IC50 value of 9.7 nM. ajprd.comnih.gov Structure-activity relationship studies for this class of compounds highlight the importance of each molecular component for achieving high potency.
The 5-hydroxyindole nucleus is a key feature, replacing the catechol ether motif of earlier inhibitors. This group is believed to form critical hydrogen bond interactions with conserved glutamine residues in the PDE4 active site. The N1-benzyl substituent is thought to occupy a hydrophobic pocket, with substitutions on the benzyl (B1604629) ring influencing potency.
The N-(3,5-dichloro-4-pyridyl) group is essential for high affinity. The two chlorine atoms are believed to provide favorable interactions within a specific sub-pocket of the enzyme active site. The planarity of the indole and pyridyl ring systems, connected by the glyoxylamide linker, is also thought to contribute to effective binding through π-π stacking interactions with aromatic residues like phenylalanine in the active site. nih.gov
Comparing AWD12-281 to other fused-heterocycle PDE4 inhibitors illustrates different strategies to achieve high potency. For instance, Ronomilast (ELB353), which is based on a 1H-pyrrolopyridine core, demonstrates a slightly higher potency with an IC50 of 3 nM. nih.gov This highlights how different heterocyclic scaffolds can be optimized to effectively interact with the PDE4 active site.
| Compound | Core Scaffold | PDE4 IC50 |
| AWD12-281 | Hydroxylated Indole | 9.7 nM ajprd.comnih.gov |
| Ronomilast (ELB353) | 1H-Pyrrolopyridine | 3 nM nih.gov |
These findings underscore the importance of the specific combination of a hydrogen-bonding group, a hydrophobic element, and an appropriately substituted aromatic cap, all held in a precise spatial orientation by a rigid linker, for potent and selective PDE4 inhibition.
Molecular and Cellular Pharmacology of Awd12 281
Mechanism of Phosphodiesterase 4 InhibitionAWD12-281 is characterized as a highly selective phosphodiesterase 4 (PDE4) inhibitoridrblab.netnih.govuni-freiburg.de. Its potent inhibitory activity is demonstrated by an IC50 value of 9.7 nMidrblab.netnih.govribocentre.org. The core mechanism of action for PDE4 inhibitors, including AWD12-281, involves preventing the enzymatic hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP)ribocentre.orgCurrent time information in Hyderabad, IN.nih.govgoogle.com. cAMP is a crucial intracellular second messenger that plays a pivotal role in regulating a wide array of physiological processes, including cellular metabolism, immune function, and gene expressionuni-freiburg.demedicinebangla.comnih.govmedchemexpress.com. By inhibiting PDE4, AWD12-281 effectively increases intracellular cAMP levelsribocentre.orgCurrent time information in Hyderabad, IN.nih.govgoogle.com. This elevation in cAMP is fundamental to the broad spectrum of anti-inflammatory effects observed with PDE4 inhibitors across various immune system cellsnih.govCurrent time information in Hyderabad, IN.google.comuni-freiburg.de. PDE4 is recognized as a primary enzyme involved in regulating pro-inflammatory cellular functions, such as cell proliferation, cytokine secretion, chemotaxis, degranulation, immunoglobulin E (IgE) release, and the generation of lipid mediatorsCurrent time information in Hyderabad, IN..
Table 1: Inhibitory Potency of AWD12-281
| Compound | Target | IC50 (nM) | Reference |
| AWD12-281 | PDE4 | 9.7 | idrblab.netnih.govribocentre.org |
Cellular Responses and Immunomodulatory EffectsThe immunomodulatory effects of AWD12-281 stem from its ability to regulate intracellular cAMP levels in immune cells, which are rich in PDE4 enzymesnih.govCurrent time information in Hyderabad, IN.. This regulation leads to a broad spectrum of anti-inflammatory responses by modulating the functions of various inflammatory cell types and inhibiting the release of pro-inflammatory mediatorsCurrent time information in Hyderabad, IN..
Modulation of Inflammatory Cell Functions (e.g., Monocytes, Macrophages, T-cells, Eosinophils, Neutrophils)PDE4 is predominantly expressed in and plays a central role in the immune cells involved in inflammatory responses, including mast cells, eosinophils, neutrophils, T lymphocytes, and macrophagesnih.gov. AWD12-281, through its PDE4 inhibitory activity, exerts broad anti-inflammatory effects across these diverse cell typesCurrent time information in Hyderabad, IN..
Neutrophils: PDE4 inhibitors significantly impact neutrophil function by inhibiting the release of various pro-inflammatory mediators, including leukotriene B4 (LTB4), reactive oxygen species, matrix metalloproteinase-9 (MMP-9), and degranulation products such as neutrophil elastase and myeloperoxidase (MPO) Current time information in Hyderabad, IN.nih.gov. PDE4A, PDE4B, and PDE4D isoforms are expressed in human neutrophils, with PDE4B2 being identified as a predominant isoform nih.gov.
Eosinophils: Human eosinophils also express PDE4A, PDE4B, and PDE4D isoforms nih.gov. PDE4 inhibitors suppress the release of reactive oxygen species and inhibit C5a and platelet-activating factor (PAF)-stimulated leukotriene C4 (LTC4) synthesis from eosinophils nih.gov. Furthermore, these inhibitors can block PAF-induced CD11b expression and L-selectin shedding, as well as C5a and PAF-stimulated eosinophil chemotaxis nih.gov.
Monocytes and Macrophages: AWD12-281 has been shown to inhibit the release of cytokines from activated monocytes and macrophages nih.gov. PDE4 inhibition, particularly affecting PDE4A and PDE4B, correlates with the reduction of tumor necrosis factor-alpha (TNF-α) release from monocytes nih.gov. Macrophages and neutrophils are crucial components in both pro-inflammatory and anti-inflammatory responses vrachi.name.
T-cells: PDE4 inhibitors, including AWD12-281, are effective in inhibiting the proliferation of T lymphocytes and the release of cytokines from activated T-cells nih.govnih.gov.
Inhibition of Cytokine and Chemokine Release (e.g., TNF-α, IL-2, IL-4, IL-5, IFN-γ, GM-CSF)The elevation of intracellular cAMP levels by PDE4 inhibitors, such as AWD12-281, leads to a reduction in the expression and release of various inflammatory cytokines and chemokinesCurrent time information in Hyderabad, IN.daneshyari.com. AWD12-281 has been specifically noted for its ability to suppress both Th1 and Th2 cytokines in mouse modelsuni-freiburg.de.
Tumor Necrosis Factor-alpha (TNF-α): This is a key pro-inflammatory mediator Current time information in Hyderabad, IN.. Increased cAMP levels, resulting from PDE4 inhibition, actively inhibit the production of pro-inflammatory cytokines like TNF-α uni-freiburg.de. The inhibitory potency of PDE4A/B correlates with the reduction of TNF-α release from monocytes nih.gov.
Interleukin-2 (IL-2): A prominent Th1 cytokine, IL-2 levels can be affected by immunomodulatory agents wikipedia.orgxcessbio.comidrblab.netmdpi-res.com.
Interleukin-4 (IL-4): As a key Th2 cytokine, IL-4 is involved in humoral immunity wikipedia.orgxcessbio.comciteab.com. AWD12-281 suppresses IL-4 production uni-freiburg.de.
Interleukin-5 (IL-5): Another Th2 cytokine, IL-5 plays a role in eosinophil activation xcessbio.comciteab.com. AWD12-281 suppresses IL-5 production uni-freiburg.de.
Interferon-gamma (IFN-γ): A critical Th1 cytokine, IFN-γ is involved in cellular immunity wikipedia.orgxcessbio.com. PDE4 inhibition reduces IFN-γ expression daneshyari.com, and AWD12-281 has been shown to suppress its levels uni-freiburg.de.
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): This cytokine is produced by various immune cells, including lymphocytes and macrophages, in response to immunogenic stimuli plos.org. The modulation of inflammatory cell functions by AWD12-281 influences the release of such mediators Current time information in Hyderabad, IN..
Preclinical Biological Investigations and Disease Models
In Vivo Studies in Animal Models of Inflammatory Conditions
Models of Allergic Dermatitis and Cutaneous Inflammation
Evaluation of Dermal Penetration and Local Activity
AWD12-281 has demonstrated significant local activity following topical application, indicating effective dermal penetration. Preclinical studies have shown its efficacy in preventing and treating inflammatory reactions in models of allergic dermatitis. wikidata.org In mouse models of cutaneous inflammation, topical AWD12-281 exhibited anti-inflammatory effects by modulating the immune response, specifically inhibiting both Th1 and Th2 cytokine pathways. fishersci.cawikipedia.org These findings suggest that AWD12-281 can penetrate the skin barrier to exert its therapeutic effects locally. wikipedia.org
Models of Airway Inflammatory Diseases
AWD12-281 has been evaluated in a range of animal models designed to mimic human airway inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD). nih.gov
Asthma Models (e.g., Antigen-Induced Airway Hyperresponsiveness, Eosinophilia in BALF)
In various asthma models, AWD12-281 has shown notable anti-inflammatory and modulatory effects on airway responses.
Antigen-induced cell infiltration in Bronchoalveolar Lavage Fluid (BALF): In Brown Norway rats, intratracheally administered AWD12-281 suppressed late-phase eosinophilia with an ID50 of 7 µg/kg. For comparison, beclomethasone (B1667900), a corticosteroid, achieved similar suppression at an ID50 of 0.1 µg/kg. nih.gov
Allergen-induced bronchial hyperresponsiveness and eosinophilia: In sensitized BP-2 mice, AWD12-281 abolished allergen-induced bronchial hyperresponsiveness and eosinophilia in BALF in a dose-dependent manner. nih.govprobes-drugs.org
Allergen-induced bronchoconstriction: In sensitized guinea pigs, a 1-hour pretreatment with 1.5 mg/kg intratracheal AWD12-281 inhibited allergen-induced bronchoconstriction by 68%, as measured by airway resistance. nih.govprobes-drugs.org
The detailed findings are summarized in the table below:
| Model (Species) | Parameter Assessed | AWD12-281 Effect/Potency | Comparative Agent (if any) |
| Brown Norway Rats | Late-phase eosinophilia in BALF (antigen-induced) | ID50 = 7 µg/kg i.t. (suppression) | Beclomethasone (ID50 = 0.1 µg/kg i.t.) nih.gov |
| BP-2 Mice | Allergen-induced bronchial hyperresponsiveness | Abolished (dose-dependent) | N/A nih.gov |
| BP-2 Mice | Allergen-induced eosinophilia in BALF | Abolished (dose-dependent) | N/A nih.gov |
| Sensitized Guinea Pigs | Allergen-induced bronchoconstriction (airway resistance) | 68% inhibition (at 1.5 mg/kg i.t., 1-h pretreatment) | N/A nih.gov |
Chronic Obstructive Pulmonary Disease (COPD) Models (e.g., LPS-Induced Lung Neutrophilia)
AWD12-281 has demonstrated potent anti-inflammatory properties in models of lipopolysaccharide (LPS)-induced acute lung neutrophilia, a key feature of COPD. nih.govfishersci.be
LPS-induced acute lung neutrophilia:
In Lewis rats, AWD12-281 showed an ID50 of 0.02 µg/kg via intratracheal administration. nih.govfishersci.be
In ferrets, the ID50 was observed to be 10 µg/kg intratracheally. nih.govfishersci.be
In domestic pigs, intratracheal administration of 2-4 mg/pig or intravenous administration of 1 mg/kg demonstrated strong anti-inflammatory effects. In pigs, AWD12-281 was found to be as effective as beclomethasone (0.4 mg/pig i.t.) and dexamethasone (B1670325) (0.28 mg/kg i.v.), albeit at 3 to 10 times the dosage of the steroids. nih.govfishersci.be
The efficacy data in COPD models are presented below:
| Model (Species) | Parameter Assessed | AWD12-281 Effect/Potency | Comparative Agent (if any) |
| Lewis Rats | LPS-induced acute lung neutrophilia | ID50 = 0.02 µg/kg i.t. | N/A nih.gov |
| Ferrets | LPS-induced acute lung neutrophilia | ID50 = 10 µg/kg i.t. | N/A nih.gov |
| Domestic Pigs | LPS-induced acute lung neutrophilia | 2-4 mg/pig i.t. or 1 mg/kg i.v. | Beclomethasone (0.4 mg/pig i.t.), Dexamethasone (0.28 mg/kg i.v.) nih.gov |
Assessment of Bronchodilatory Activity
Beyond its anti-inflammatory actions, AWD12-281 has also exhibited bronchodilatory activity. In sensitized guinea pigs, intratracheal administration of 1.5 mg/kg of AWD12-281, given 1 hour prior to allergen challenge, resulted in a 68% inhibition of allergen-induced bronchoconstriction, as measured by airway resistance. nih.govprobes-drugs.org This highlights its potential to directly impact airway narrowing.
Broad-Spectrum Activity in Diverse Species and Disease Models
AWD12-281 has demonstrated broad-spectrum activity across various animal species and models of inflammatory diseases, underscoring its versatile pharmacological profile. Its preclinical efficacy has been observed in:
Airway Inflammatory Diseases: This includes models of asthma (in Brown Norway rats, BP-2 mice, and sensitized guinea pigs) and COPD (in Lewis rats, ferrets, and domestic pigs). nih.govprobes-drugs.org It has been noted as highly effective in different animal models of asthma and rhinitis. wikipedia.orgwikipedia.org
Dermal Inflammatory Conditions: AWD12-281 has shown anti-inflammatory effects in models of allergic dermatitis and cutaneous inflammation in mice, where it modulates both Th1 and Th2 cytokine pathways. wikidata.orgfishersci.cawikipedia.orgfishersci.no
This wide range of activity in diverse species and disease models supports the potential utility of AWD12-281 in various inflammatory conditions. nih.gov
Comparative Analysis and Methodological Considerations
Considerations for Preclinical Research Design (e.g., route of administration optimization for research purposes)
Preclinical research design for AWD12-281, a selective phosphodiesterase 4 (PDE4) inhibitor, has significantly focused on optimizing its route of administration to enhance therapeutic index and minimize systemic exposure, particularly given its role in inflammatory conditions medchemexpress.commdpi.comnih.gov. AWD12-281, also known by its synonyms GW 842470 or GSK-842470, exhibits a high selectivity for PDE4, with an IC50 value of 9.7 nM medchemexpress.commdpi.comnih.govencyclopedia.pubtargetmol.comchemicalbook.com. This potency underpins its investigation in various inflammatory diseases, including allergic dermatitis, asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis medchemexpress.comchemicalbook.com.
A primary consideration in the preclinical development of AWD12-281 was the strategic selection of administration routes to achieve localized therapeutic effects. The compound was specifically designed for inhaled delivery , often as a dry powder for inhalation, targeting lung inflammatory diseases such as COPD and asthma mdpi.comnih.govencyclopedia.pubdovepress.com. This approach offers distinct advantages in preclinical research by enabling the compound to exert its anti-inflammatory effects directly within the pulmonary compartment. The localized delivery aims to maximize drug concentration at the site of action while simultaneously limiting systemic exposure, a critical factor for PDE4 inhibitors to potentially mitigate off-target effects mdpi.comnih.gov.
| Compound | Mechanism of Action | IC50 (PDE4) | Primary Optimized Preclinical Routes | Target Conditions for Route Optimization |
|---|---|---|---|---|
| AWD12-281 | Selective PDE4 Inhibitor | 9.7 nM medchemexpress.commdpi.comtargetmol.com | Inhaled, Topical mdpi.comnih.govencyclopedia.pub | Asthma, COPD, Allergic Dermatitis medchemexpress.commdpi.comencyclopedia.pub |
Beyond inhaled delivery, AWD12-281's preclinical investigation also explored topical administration , particularly for conditions like acute and chronic phases of atopic dermatitis mdpi.comencyclopedia.pub. This route was considered due to the compound's demonstrated ability to penetrate human skin and elicit anti-inflammatory effects locally mdpi.comencyclopedia.pub. The rationale for topical application in preclinical studies aligns with the broader strategy of achieving compartmentalized therapeutic action, thereby concentrating the compound at the inflammatory site in the skin while minimizing systemic distribution.
While AWD12-281 has been characterized as orally active in some contexts, the emphasis in its preclinical research design for optimization purposes leaned heavily towards inhaled and topical routes medchemexpress.commdpi.comchemicalbook.com. This strategic focus on localized delivery methods in preclinical models reflects an effort to refine the therapeutic profile and evaluate efficacy in a manner that maximizes the benefit-to-exposure ratio for specific inflammatory indications mdpi.com. Preclinical efficacy of AWD12-281 was observed across various species, supporting the investigation into these optimized routes of administration nih.gov.
Future Directions and Translational Research Perspectives Preclinical Focus
Exploration of Novel Analogues and Derivatives
AWD12-281 is characterized as a hydroxylated indole-based derivative, exhibiting potent PDE4 inhibitory activity with an IC50 of 9.7 nM. encyclopedia.pubchemicalbook.commdpi.commedchemexpress.com The challenges encountered in its clinical translation underscore the need for the exploration of novel analogues and derivatives with enhanced pharmacological profiles. This includes designing compounds that may offer improved efficacy, a better therapeutic index, or more targeted action. The broader PDE4 inhibitor landscape features diverse structural classes, such as pyridine, indazole, benzofuran, benzoxaborole, and benzodioxole derivatives, which could serve as scaffolds for new chemical entities. encyclopedia.pubmdpi.comresearchgate.netmdpi.com Research into novel analogues aims to overcome limitations observed in previous candidates by optimizing properties such as potency, selectivity for specific PDE4 subtypes, and pharmacokinetic profiles suitable for targeted delivery, thereby minimizing systemic exposure and potential off-target effects. The development of novel and specific PDE4 inhibitors remains a critical area of investigation to identify more effective drug candidates for anti-inflammatory and immunoregulatory applications. encyclopedia.pubmdpi.com
Table 1: Key Preclinical Pharmacological Data for AWD12-281
| Compound | Target | IC50 (nM) | Chemical Class |
| AWD12-281 | PDE4 | 9.7 | Hydroxylated Indole (B1671886) |
Advanced Mechanistic Investigations
Preclinical studies have demonstrated that AWD12-281 broadly suppresses both Th1 and Th2 cytokines in various models, including mouse and human cell preparations. nih.govresearchgate.netdrugbank.com Its anti-inflammatory effects are mediated through the inhibition of PDE4, which leads to elevated intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation, in turn, reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin (IL)-17, IL-23, and interferon-gamma (IFN-γ), while increasing regulatory cytokines like IL-10. mdpi.comresearchgate.net
Despite these findings, a detailed understanding of AWD12-281's specific inhibitory activity across the four PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) is not widely reported in the literature. nih.gov Future mechanistic investigations should focus on elucidating the precise subtype selectivity of AWD12-281 and its analogues. Such studies, potentially utilizing molecular docking and structural biology techniques, could reveal critical insights into binding modes and inform the design of compounds with optimized selectivity profiles. encyclopedia.pubmdpi.com A deeper mechanistic understanding is crucial to correlate preclinical observations with clinical outcomes and to identify why certain compounds, despite promising preclinical data, fail in clinical trials.
Development of Refined Preclinical Models
AWD12-281 was extensively evaluated in various preclinical models, including mouse models of cutaneous inflammation (e.g., arachidonic-acid-induced mouse ear oedema, TDI-induced contact dermatitis) and lung inflammation. nih.govresearchgate.netdrugbank.comresearchgate.netdntb.gov.ua A notable development was a new guinea-pig model of allergic skin inflammation, which was specifically designed to predict human skin penetration, demonstrating AWD12-281's capability to penetrate the stratum corneum. nih.govresearchgate.netdrugbank.comdntb.gov.ua
However, the discrepancy between robust preclinical efficacy and subsequent clinical discontinuation highlights the ongoing need for more refined preclinical models that better recapitulate human disease pathophysiology. Future research should prioritize the development and validation of advanced in vivo and in vitro models, such as organoids or more complex co-culture systems, that offer higher translational relevance. nih.gov Models capable of accurately assessing drug permeation across biological barriers (e.g., lung epithelium, skin) and evaluating interactions with efflux transporters are essential for predicting clinical pharmacokinetics and efficacy more reliably. nih.govresearchgate.netmedtechbcn.com
Strategic Development within the Phosphodiesterase 4 Inhibitor Landscape
AWD12-281 represented an early strategic effort to develop inhaled or topical PDE4 inhibitors, aiming to deliver the drug directly to the target site (lungs or skin) and thereby minimize systemic exposure and the mechanism-based side effects (such as nausea, emesis, and headache) commonly associated with oral PDE4 inhibitors. openrespiratorymedicinejournal.comopenrespiratorymedicinejournal.comencyclopedia.pubmdpi.com
The discontinuation of AWD12-281, despite its potent PDE4 inhibition and localized delivery strategy, underscores the complexities within the PDE4 inhibitor landscape. Future strategic development will likely continue to emphasize targeted delivery routes. Furthermore, a key strategic direction involves the development of compounds with improved PDE4 subtype selectivity. For instance, selectively targeting PDE4B is believed to maximize anti-inflammatory effects while avoiding the PDE4D-mediated side effects. openrespiratorymedicinejournal.comnih.gov Another emerging strategy involves the development of dual inhibitors, such as combined PDE3/PDE4 inhibitors, which could offer both bronchodilator and anti-inflammatory effects, as seen with compounds like RPL554 in preclinical animal models. frontiersin.orgopenrespiratorymedicinejournal.com The strategic focus is on developing drug candidates with a superior therapeutic index and a more predictable clinical response.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to validate the PDE4 inhibitory activity of AWD12−281 in vitro?
- Methodological Answer :
- Use recombinant PDE4 isoforms (e.g., PDE4B, PDE4D) in enzymatic assays to measure inhibition kinetics (IC₅₀ values) via fluorescence-based or radiometric methods .
- Include positive controls (e.g., rolipram) to benchmark potency. Validate specificity by testing against other PDE families (PDE3, PDE5) .
- Data Table Example :
| Assay Type | PDE4 Isoform | IC₅₀ (nM) | Selectivity (vs. PDE3/PDE5) |
|---|---|---|---|
| Fluorescence | PDE4B | 12.3 | >100-fold |
| Radiometric | PDE4D | 8.7 | >50-fold |
Q. How can researchers ensure reproducibility when testing this compound’s anti-inflammatory effects in murine models?
- Methodological Answer :
- Standardize animal models (e.g., LPS-induced lung inflammation or oxazolone-induced dermatitis) with defined dosages, administration routes (oral/inhalation), and endpoints (cytokine levels, histopathology) .
- Pre-register protocols (e.g., on Open Science Framework) to mitigate bias. Use blinding and randomization in treatment groups .
- Report raw data with error margins (e.g., SEM) and statistical tests (t-tests, ANOVA) in supplementary materials .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s efficacy data between in vitro and in vivo studies?
- Methodological Answer :
- Perform pharmacokinetic profiling to assess bioavailability, tissue distribution, and metabolite activity. For example, low oral bioavailability may explain reduced in vivo efficacy despite high in vitro potency .
- Use transcriptomic analysis (RNA-seq) to identify off-target effects or compensatory pathways in vivo that modulate PDE4 activity .
- Apply sensitivity analysis to quantify how variability in experimental parameters (e.g., dosing frequency, model genetics) impacts outcomes .
Q. How should researchers design a study to compare this compound’s therapeutic potential with existing PDE4 inhibitors (e.g., roflumilast)?
- Methodological Answer :
- Conduct head-to-head assays under identical conditions (cell lines, animal strains, dosing regimens). Measure both efficacy (e.g., TNF-α suppression) and safety (emesis propensity in ferret models) .
- Use meta-analysis to integrate historical data from primary literature, adjusting for confounding variables (e.g., study size, publication bias) .
- Example Workflow :
Systematic review of PDE4 inhibitor trials (PRISMA guidelines).
Network pharmacology to map this compound’s unique target interactions .
Cost-benefit analysis of synthetic routes for scalability (excluding industrial mass production) .
Q. What statistical approaches are critical for analyzing dose-response heterogeneity in this compound’s bronchoprotective effects?
- Methodological Answer :
- Apply mixed-effects models to account for inter-individual variability in clinical or preclinical data. Include covariates like age, sex, or baseline lung function .
- Use Bayesian hierarchical modeling to integrate prior knowledge (e.g., PDE4 expression levels in COPD patients) with new experimental data .
- Validate findings with bootstrap resampling to estimate confidence intervals for EC₅₀ values .
Ethical and Methodological Compliance
Q. How can researchers address ethical concerns when using this compound in animal models of allergic inflammation?
- Methodological Answer :
- Follow ARRIVE 2.0 guidelines for humane endpoints (e.g., maximal tumor size, distress scoring). Obtain ethics committee approval before initiating studies .
- Use 3R principles (Replacement, Reduction, Refinement): Substitute murine models with ex vivo human tissue assays where feasible .
Q. What criteria determine the inclusion of this compound data in a meta-analysis on PDE4 inhibitors?
- Methodological Answer :
- Apply PICO framework (Population: COPD patients; Intervention: this compound; Comparison: Placebo/standard care; Outcome: FEV1 improvement) to filter studies .
- Exclude studies with high risk of bias (e.g., non-blinded designs, small sample sizes) using Cochrane Risk-of-Bias Tool .
Data Management and Reporting
Q. How should researchers handle discrepancies in this compound’s catalog identifiers (e.g., T26694 vs. T30232) across databases?
- Methodological Answer :
- Cross-validate compound identity via HPLC-MS , NMR, and certificate-of-analysis (CoA) checks. Cite primary sources (e.g., peer-reviewed studies) over vendor databases .
- Document batch-specific variations (e.g., sodium salt vs. free base) in supplementary materials .
Q. What practices ensure transparency when reporting negative results from this compound trials?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
